molecular formula C8H15ClO3S B2422122 (1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride CAS No. 2137548-54-8

(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride

Cat. No.: B2422122
CAS No.: 2137548-54-8
M. Wt: 226.72
InChI Key: UFXVTGPBWLNBMX-SFYZADRCSA-N
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Description

(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride is a chiral compound with significant applications in organic synthesis. Its unique structure, featuring a methoxy group and a sulfonyl chloride group on a cycloheptane ring, makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with cycloheptanone, which undergoes a series of reactions to introduce the methoxy and sulfonyl chloride groups.

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the intermediate with chlorosulfonic acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the sulfonyl chloride group to sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) and alcohols (e.g., ethanol) are commonly used.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Alkenes: Formed from elimination reactions.

    Aldehydes and Carboxylic Acids: Formed from oxidation of the methoxy group.

Scientific Research Applications

(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Methoxycycloheptane-1-sulfonyl chloride: The enantiomer of the compound with similar reactivity but different stereochemistry.

    Cycloheptane-1-sulfonyl chloride: Lacks the methoxy group, resulting in different reactivity and applications.

    2-Methoxycyclohexane-1-sulfonyl chloride: A smaller ring size, leading to different steric and electronic properties.

Uniqueness

(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride is unique due to its specific stereochemistry and the presence of both methoxy and sulfonyl chloride groups. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

(1S,2R)-2-methoxycycloheptane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3S/c1-12-7-5-3-2-4-6-8(7)13(9,10)11/h7-8H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXVTGPBWLNBMX-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCCC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCCC[C@@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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